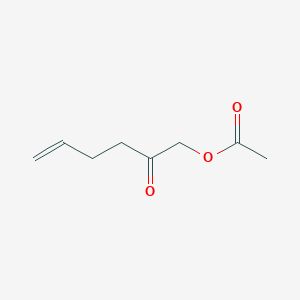

1-Acetoxy-5-hexen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-oxohex-5-enyl acetate |

InChI |

InChI=1S/C8H12O3/c1-3-4-5-8(10)6-11-7(2)9/h3H,1,4-6H2,2H3 |

InChI Key |

CFDNBOXHXMAFBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)CCC=C |

Origin of Product |

United States |

Contextual Significance in Synthetic Design

1-Acetoxy-5-hexen-2-one is a bifunctional molecule containing both a ketone and an acetate (B1210297) ester, with an additional site of unsaturation in the form of a terminal alkene. This combination of functional groups within a six-carbon chain provides a versatile scaffold for a variety of organic transformations. The α-acetoxy ketone moiety is a particularly important structural motif in synthetic organic chemistry, serving as a precursor to other valuable functionalities such as α-hydroxy ketones and 1,2-diols. thieme-connect.com

The strategic placement of the acetate group at the C1 position, adjacent to the carbonyl group at C2, makes it a potential leaving group in nucleophilic substitution reactions or a protecting group for an α-hydroxy functionality. The terminal double bond at the C5-C6 position offers a reactive site for a wide array of transformations, including but not limited to hydrogenation, hydroboration-oxidation, and metathesis reactions. The interplay between these functional groups allows for sequential and regioselective reactions, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.

Historical Perspectives on Acetate and Hexenone Derivatives in Chemical Synthesis

The utility of acetate (B1210297) and hexenone (B8787527) derivatives is well-established in the annals of organic synthesis. Acetate esters have a long history as one of the most common and versatile protecting groups for alcohols. Their stability under a range of conditions, coupled with the relative ease of their introduction and removal, has made them indispensable in multi-step syntheses. The choice between different ester protecting groups, such as acetate and benzoate, often depends on their relative stability towards hydrolysis and other reaction conditions.

Hexenone derivatives, on the other hand, are fundamental building blocks in the construction of cyclic and acyclic systems. The unsaturated ketone functionality is a classic Michael acceptor, readily undergoing conjugate addition reactions with a wide variety of nucleophiles. This reactivity has been exploited in countless natural product syntheses and in the construction of complex molecular frameworks. The parent compound, 5-hexen-2-one (B94416), is a known fragrance ingredient and has been reported in various natural sources. organic-chemistry.org Its chemical properties, including its boiling point and density, are well-documented. copernicus.org

Rationale for Advanced Chemical Investigation of 1 Acetoxy 5 Hexen 2 One

Conventional Organic Transformations in Preparation

Traditional synthetic routes to this compound and its precursors rely on well-established organic reactions. These methods provide a foundational understanding of the molecule's construction.

Esterification and Acylation Routes

The introduction of the acetoxy group is a critical step, typically accomplished through the esterification of a corresponding alcohol precursor, 1-hydroxy-5-hexen-2-one. This transformation can be achieved using various acetylating agents.

A common method involves the reaction of the precursor alcohol with acetic anhydride in the presence of a base like pyridine. gre.ac.uk This straightforward acylation efficiently converts the hydroxyl group to the desired acetate ester. Alternatively, acetyl chloride can be employed as the acylating agent, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine in a solvent like dichloromethane, particularly at low temperatures to control reactivity. gre.ac.ukresearchgate.net

Another approach involves the use of sodium acetate in acetic anhydride, which provides a milder method for acetylation. cdnsciencepub.com The choice of reagents and conditions can be tailored based on the specific requirements of the synthesis and the stability of other functional groups present in the molecule.

| Precursor | Reagent 1 | Reagent 2 | Solvent | Product |

| 1-Hydroxy-5-hexen-2-one | Acetic anhydride | Pyridine | - | This compound |

| 1-Hydroxy-5-hexen-2-one | Acetyl chloride | N,N-Diisopropylethylamine | Dichloromethane | This compound |

| 1-Hydroxy-5-hexen-2-one | Acetic anhydride | Sodium acetate | - | This compound |

Ketone Formation Pathways

The formation of the ketone functional group at the 2-position is another key aspect of the synthesis. One strategy involves the oxidation of a secondary alcohol precursor, 1-acetoxy-5-hexen-2-ol. However, more direct methods often start from smaller building blocks.

A notable pathway is the conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. For instance, the synthesis of 5-hexen-2-one can be achieved through a conjugate addition reaction using readily available starting materials. chegg.com Another versatile method is the acetoacetic ester synthesis, which allows for the construction of the ketone moiety by alkylating ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. chegg.com

Furthermore, the addition of Grignard or organolithium reagents to morpholine (B109124) amides presents another route to ketone formation. yorku.ca For example, the reaction of an appropriate organometallic reagent with a morpholine amide derivative can yield the desired ketone structure.

Alkene Introduction and Olefinic Linkage Formation

The terminal double bond in this compound is often introduced early in the synthetic sequence, starting with a precursor that already contains the 5-hexenyl moiety. For example, 5-hexen-2-one itself serves as a common precursor. researchgate.netnih.gov

The synthesis of such precursors can be accomplished through various means. One approach involves the palladium-catalyzed redox-relay Heck reaction of aryl ketones with alkenols, which can generate long-chain ketones with terminal double bonds. nih.gov Another method is the cobalt-catalyzed hydroboration of terminal alkynes, which can be a highly selective process. nsf.gov

The synthesis of 5-hexen-1-ol, a precursor to the ketone, can be achieved through the reaction of 6-bromo-1-hexene (B1265582) with potassium acetate, followed by hydrolysis. google.comchemicalbook.com This alcohol can then be oxidized to the corresponding aldehyde or ketone.

Advanced and Stereoselective Synthetic Approaches

To access specific stereoisomers of this compound and its derivatives, more sophisticated synthetic methods are employed. These techniques are crucial for applications where chirality is important, such as in the synthesis of natural products and pheromones.

Enantioselective and Diastereoselective Synthesis

The creation of chiral centers with high enantiomeric purity often relies on asymmetric reactions. For instance, the Sharpless asymmetric epoxidation of 2,5-hexadien-1-ol (B14692151) can produce an enantiomerically enriched epoxy alcohol, which can then be converted to a chiral precursor of this compound. irbbarcelona.org

Another powerful technique is the Evans asymmetric alkylation, which utilizes chiral oxazolidinones to direct the stereoselective alkylation of a substrate. tandfonline.com This method allows for the introduction of chirality at a specific position, which can then be carried through subsequent synthetic steps. Diastereoselective reductions, such as chelation-controlled reductions, can also be used to establish the desired stereochemistry at a newly formed stereocenter. tandfonline.com

Biocatalytic and Enzymatic Resolution Strategies

Biocatalysis offers a highly effective and environmentally friendly approach to obtaining enantiomerically pure compounds. mdpi-res.comethernet.edu.et Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. researchgate.netmdpi.com

In the context of this compound precursors, lipase-catalyzed hydrolysis or acylation can selectively react with one enantiomer of a racemic alcohol or acetate, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.netacs.orgacs.org For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has demonstrated high enantioselectivity in the resolution of secondary alcohols and their corresponding acetates. gre.ac.ukresearchgate.netnih.gov This enzymatic resolution can be performed on precursors like racemic 1-hydroxy-5-hexen-2-one or its acetate, allowing for the separation of the (R) and (S) enantiomers. gre.ac.uk The efficiency of these resolutions can be influenced by the choice of solvent, acylating agent (in the case of transesterification), and reaction conditions. researchgate.netmdpi.com

| Enzyme | Reaction Type | Substrate Example | Outcome |

| Candida antarctica lipase B (CALB) | Kinetic Resolution (Acylation) | Racemic 1-hydroxy-5-hexen-2-one | Selective acylation of one enantiomer |

| Candida antarctica lipase B (CALB) | Kinetic Resolution (Hydrolysis) | Racemic this compound | Selective hydrolysis of one enantiomer |

| Lipase from Pseudomonas cepacia | Kinetic Resolution (Hydrolysis) | Racemic acetates of alkan-2-ols | Production of (R)-alcohols with high ee |

| Manihot esculenta hydroxynitrile lyase | Hydrocyanation | Aldehydes | Enantioselective formation of cyanohydrins |

Catalytic Transformations (e.g., Palladium-catalyzed reactions, Olefin Metathesis)

The construction of this compound and its precursors benefits significantly from catalytic methodologies that offer efficiency and selectivity. Palladium-catalyzed reactions and olefin metathesis are particularly prominent in the synthesis of the core structure and related value-added chemicals.

Palladium-Catalyzed Reactions

Palladium catalysis provides powerful tools for forming key bonds in the synthesis of complex molecules, including allylic esters and ketones. kyoto-u.ac.jpuwindsor.ca The synthesis of chiral allylic esters, for instance, can be achieved with high enantioselectivity through the SN2' displacement of allylic alcohol derivatives. nih.govscispace.com In a general approach, a prochiral (Z)-allylic alcohol is first converted to a trichloroacetimidate (B1259523) intermediate, which then reacts with a carboxylic acid in the presence of a chiral palladium(II) catalyst to yield the desired branched allylic ester. nih.govscispace.com Palladium acetate has been identified as an effective catalyst for synthesizing racemic 3-acetoxy-1-alkenes from these trichloroacetimidate derivatives. nih.govscispace.com

Another relevant palladium-catalyzed transformation is the cross-coupling of organoboron reagents with enol acetates of α-bromo ketones, which yields stereodefined enol acetates of ketones. oup.com These reactions are typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. oup.com

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Allylic Acetate Synthesis

| Catalyst / Reagent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | (Z)-2-Hexen-1-yl trichloroacetimidate | 3-Acetoxy-1-hexene | 96 | nih.gov |

| [(Rp,S)-COP-OAc]₂ | (Z)-2-Hexen-1-yl trichloroacetimidate | (R)-3-Acetoxy-1-hexene | 88 | nih.gov |

This table presents data from studies on related compounds to illustrate the utility of palladium catalysis.

Olefin Metathesis

Olefin metathesis has emerged as a powerful strategy for carbon-carbon double bond formation, particularly in the synthesis of insect pheromones, many of which share structural motifs with this compound and its precursors. core.ac.uk Cross-metathesis (CM) reactions involving the precursor 5-hexen-2-one are key steps in constructing more complex molecules. For example, the reaction of 5-hexen-2-one with (R)-6-methyl-1-nonene using a first-generation Grubbs catalyst is a pivotal step in the synthesis of (R)-10-Methyl-2-tridecanone, a pheromone of the southern corn rootworm. researchgate.net Similarly, the synthesis of 5-decenyl acetate, another pheromone, can be accomplished via the cross-metathesis of 5-hexenyl acetate and 5-decene. googleapis.comgoogle.com

Table 2: Olefin Cross-Metathesis Reactions with Precursors

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Grubbs Catalyst G-1 | 5-Hexen-2-one | (R)-6-Methyl-1-nonene | (R)-10-Methyl-2-tridecanone precursor | - | researchgate.net |

| Grubbs Catalyst G-1 | 1-Hexene | 1-Chloro-5-hexene | 1-Chloro-5-decene | 40 | google.com |

This table showcases examples of olefin metathesis used to synthesize molecules structurally related to the target compound's precursors.

Retrosynthetic Analysis and Building Block Strategies Employing this compound

Retrosynthetic analysis is a method for deconstructing a target molecule into simpler, readily available starting materials, which informs the design of a viable synthetic route.

For this compound, a primary disconnection can be made at the ester linkage, suggesting a synthesis from a precursor alcohol, 1-hydroxy-5-hexen-2-one, and an acetylating agent like acetyl chloride or acetic anhydride. A more fundamental disconnection breaks the molecule into two key synthons: an acetyl group and a 5-hexen-2-one backbone.

The precursor, 5-hexen-2-one, is a crucial building block. Synthetic strategies for this ketone often employ methods that construct the carbon skeleton from smaller fragments. Two distinct synthesis routes for 5-hexen-2-one involve either a conjugate addition reaction or the alkylation of ethyl acetoacetate. chegg.com

Conjugate Addition Route : This approach could involve the conjugate addition of a vinyl organometallic reagent (e.g., vinyl cuprate) to an α,β-unsaturated carbonyl compound.

Ethyl Acetoacetate Synthesis : A classic approach involves the alkylation of ethyl acetoacetate with an allyl halide (e.g., allyl bromide), followed by hydrolysis and decarboxylation to yield 5-hexen-2-one. chegg.com

These strategies highlight how the carbon framework of this compound can be assembled from simple, often three-carbon, building blocks.

Table 3: Retrosynthetic Strategies for the 5-Hexen-2-one Backbone

| Target Precursor | Disconnection Strategy | Key Building Blocks | Reference |

|---|---|---|---|

| 5-Hexen-2-one | Acetoacetic Ester Synthesis | Ethyl acetoacetate, Allyl halide | chegg.com |

| 5-Hexen-2-one | Conjugate Addition | Acetaldehyde/Acetone, Vinyl Grignard/cuprate | chegg.com |

This table illustrates building block approaches for synthesizing the key 5-hexen-2-one precursor and related structures.

Chemistry of the Ketone Functionality

The ketone group at C-2 is a primary site for nucleophilic attack and reactions at the adjacent α-carbon (C-3). The electron-withdrawing nature of the acetoxy group at C-1 can enhance the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of tertiary alcohols. Common nucleophiles used in these transformations include organometallic reagents like Grignard reagents and organolithium compounds. While specific studies on this compound are not prevalent, the reactivity can be inferred from its parent compound, 5-hexen-2-one (allylacetone). For instance, 5-hexen-2-one readily undergoes nucleophilic addition with cyclohexylmagnesium bromide to yield the corresponding tertiary alcohol. A similar reaction pathway is expected for this compound, where the nucleophile adds to the carbonyl, followed by an acidic workup to protonate the resulting alkoxide.

The protons on the α-carbon (C-3) of this compound are acidic and can be abstracted by a base to form a resonance-stabilized enolate. magritek.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: The aldol condensation is a cornerstone of C-C bond formation where an enolate reacts with a carbonyl compound. researchgate.net The enolate derived from this compound can react with an aldehyde or another ketone (including another molecule of itself in a self-condensation) to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. magritek.comresearchgate.net The Claisen-Schmidt condensation, a variant involving an aromatic aldehyde, is a widely used method for synthesizing conjugated enones. researchgate.net

Michael Additions: The Michael addition involves the 1,4-conjugate addition of a nucleophile, typically a resonance-stabilized carbanion like an enolate, to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com In this context, the enolate of this compound can act as the "Michael donor." It can add to various "Michael acceptors" such as α,β-unsaturated ketones, esters, or nitriles to form a 1,5-dicarbonyl compound or related structure. organic-chemistry.orgmasterorganicchemistry.com It is important to note that in this compound itself, the alkene is not conjugated with the ketone, so it cannot act as a Michael acceptor in its native form.

Transformations Involving the Alkene Moiety

The terminal alkene at the C-5 and C-6 positions provides another site for a variety of chemical transformations, independent of the ketone functionality.

The electron-rich double bond of the alkene is susceptible to attack by electrophiles. This can lead to a range of functionalization patterns. Common electrophilic addition reactions include:

Hydrohalogenation: Reaction with hydrogen halides (H-X) would lead to the Markovnikov addition product, forming a secondary halide at C-5.

Halogenation: Reaction with halogens (X₂) such as Br₂ or Cl₂ would result in the formation of a 5,6-dihalo derivative.

Hydration: Acid-catalyzed addition of water would yield a secondary alcohol at C-5.

These reactions generally follow well-established mechanisms for electrophilic additions to alkenes.

The alkene in this compound can participate as a 2π-electron component in various cycloaddition reactions, a powerful method for ring construction.

Diels-Alder Reaction ([4+2] Cycloaddition): The alkene can act as a dienophile in reactions with conjugated dienes. More significantly, derivatives of 5-hexen-2-one have been shown to undergo intramolecular [4+2] cycloadditions. Research has demonstrated that a hydrazine (B178648) derivative of 5-hexen-2-one, upon treatment with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), undergoes a cyclization to form highly substituted, sterically congested polycyclic structures in high yields. nih.gov This highlights the utility of the hexenone (B8787527) framework in constructing complex molecular architectures.

| Precursor | Reagent | Product Type | Yield | Reference |

| 1-(hex-5-en-2-ylidene)-2-arylhydrazine | TMSOTf | Polycyclic Azomethine Imine | High | nih.gov |

[5+2] Cycloadditions: While less common, the alkene could potentially participate in [5+2] cycloadditions with a suitable 5-atom component, such as an oxidopyrylium ion, to form seven-membered rings. rsc.org This type of reaction has been investigated for creating complex bicyclic systems. rsc.orgharvard.edu

Olefin metathesis, a Nobel prize-winning reaction, has become a powerful tool for the formation of carbon-carbon double bonds. The terminal alkene of this compound is an excellent substrate for these transformations.

Cross-Metathesis (CM): The parent compound, 5-hexen-2-one, has been successfully used in cross-metathesis reactions. In one example, the synthesis of the sex pheromone of the southern corn rootworm, (R)-10-Methyl-2-tridecanone, employed a key step involving the cross-metathesis of 5-hexen-2-one with (R)-6-methyl-1-nonene using a first-generation Grubbs' catalyst. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 5-Hexen-2-one | (R)-6-Methyl-1-nonene | Grubbs' Catalyst (G-1) | (R)-10-Methyl-2-tridecanone | researchgate.netcore.ac.uk |

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, it is a valuable precursor. Derivatization of the ketone, for example, by reaction with an allyl-containing nucleophile, would install a second terminal alkene. The resulting diene could then undergo RCM to form a cyclic compound, a strategy widely used in the synthesis of 5- to 30-membered rings. organic-chemistry.orgbeilstein-journals.org The efficiency and selectivity of RCM are often dependent on the specific generation of the ruthenium catalyst used. organic-chemistry.org

Reactions of the Acetate Group

The acetate group at the C1 position is a key site for chemical modification, primarily through hydrolysis, transesterification, and by serving as a leaving or protecting group.

Hydrolysis and Transesterification Pathways

The ester linkage in this compound is susceptible to cleavage through both chemical and enzymatic means. Hydrolysis, the reaction with water to yield 1-hydroxy-5-hexen-2-one and acetic acid, can be catalyzed by either acid or base.

Enzymatic pathways, particularly those involving lipases, offer a mild and selective alternative for both hydrolysis and transesterification. diva-portal.org Lipases, which belong to the hydrolase class of enzymes, are widely used in organic synthesis for their ability to catalyze the transformation of esters under gentle conditions. diva-portal.org In a process known as transesterification, an enzyme like Candida antarctica lipase B can catalyze the reaction between the acetate group and an external alcohol, resulting in a new ester at the C1 position. This method is highly valued for its chemo- and enantioselectivity. researchgate.netnih.gov For instance, lipase-catalyzed transesterification is a common strategy for producing various esters, such as geranyl acetate, in organic solvents. researchgate.net The mechanism for lipase-catalyzed transesterification typically involves a serine hydrolase active site. diva-portal.org

Utility as a Leaving Group or Protecting Group

The acetoxy group can function as a competent leaving group in various substitution and elimination reactions. Its effectiveness as a leaving group is influenced by the reaction conditions and the nature of the attacking nucleophile. gatech.edu In certain contexts, particularly in allylic systems, the acetate can be displaced in S_N_2' reactions. sit.edu.cn The reactivity of a leaving group is comparable in both elimination and nucleophilic substitution reactions; however, factors like temperature and solvent polarity can favor one pathway over the other. gatech.edu For example, increasing temperature generally favors elimination over substitution. gatech.edu

Conversely, the acetate group can be employed as a protecting group for a primary alcohol, shielding it from unwanted reactions while transformations are carried out elsewhere in the molecule. univpancasila.ac.id Although it is considered a relatively simple protecting group, its stability is sufficient for a range of synthetic operations. Deprotection is typically straightforward, often achieved through base-catalyzed hydrolysis (e.g., with potassium carbonate in methanol) or acid-catalyzed hydrolysis.

Cascade and Tandem Reactions Involving Multiple Functionalities

The combination of an alkene, a ketone, and an acetate within one molecule makes this compound an ideal substrate for cascade and tandem reactions, where multiple bonds are formed in a single, efficient sequence. These reactions leverage the unique reactivity of each functional group to rapidly build molecular complexity.

One notable example is the rhodium(I)-catalyzed tandem hydrosilylation-intramolecular aldol reaction. ucl.ac.uk This type of transformation can be applied to related structures like 6-oxo-2-hexenoates to construct carbocyclic rings stereoselectively. ucl.ac.uk Another powerful strategy involves oxidopyrylium-alkene [5+2] cycloadditions. rsc.org In this type of cascade, an acetoxypyranone precursor can be converted into an oxidopyrylium ylide, which then undergoes a cycloaddition with the tethered alkene of a molecule like this compound, leading to complex bridged-ring systems. rsc.org

Furthermore, the vinyl ketone moiety can participate in Heck-type cross-coupling reactions. Research has shown that aryl ketones can be homologated to long-chain ketones through a process involving C-C bond cleavage and subsequent coupling with alkenols. nih.gov Tandem reactions involving ring-opening/cross-metathesis (ROM/CM) are also powerful methods for synthesizing highly substituted cyclopentane (B165970) derivatives from norbornene-like structures, highlighting the utility of tandem strategies in modern synthesis. utah.edu

Table 1: Examples of Tandem Reactions with Related Substrates

| Reaction Type | Substrate Class | Catalyst/Reagents | Product Type |

| Hydrosilylation-Aldol | 6-oxo-2-hexenoates | Rhodium(I) complexes | Carbocyclic rings |

| [5+2] Cycloaddition | Acetoxypyranones | N-methylpyrrolidine | Bridged-ring lactols |

| ROM/Cross-Metathesis | 2-Sulfonylnorbornenes | Grubbs Catalyst | Substituted pyrrolidines |

| Dehydroxylative Coupling | Allylic Alcohols | TiCl₄, Mn | Alkylated nitriles |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these complex reactions is crucial for optimizing conditions and predicting outcomes. For many transformations involving this compound and related compounds, the reaction proceeds through highly reactive intermediates.

In metal-catalyzed reactions, the mechanism is highly dependent on the chosen metal. Gold catalysts, for example, act as soft, carbophilic Lewis acids that can activate carbon-carbon multiple bonds towards nucleophilic attack. beilstein-journals.org Gold-catalyzed cycloisomerization of alkynyl diols can proceed through oxonium intermediates to form bicyclic ketals. beilstein-journals.org Ruthenium catalysts are known to facilitate hydrogen transfer reactions, operating through either inner-sphere or outer-sphere pathways to achieve the racemization of alcohols. acs.org

Radical reactions offer another mechanistic avenue. For instance, the cyclization of unsaturated hydroperoxides can proceed through radical pathways to form five-membered dioxolane rings. ucl.ac.uk The relocation of a radical center via a 1,5-hydrogen atom transfer is a key step in many radical reactions, allowing for functionalization at a remote carbon atom. researchgate.net

In some cascade sequences, the formation of charged intermediates dictates the reaction's course. For example, the amino-sulfonoxylation of alkenes is hypothesized to proceed through a transient nitrenium species that attacks the alkene to form a strained aziridinium (B1262131) cation. This intermediate is then opened by a nucleophile in a stereoselective S_N_2 reaction. beilstein-journals.org This type of mechanistic pathway, involving the formation and subsequent ring-opening of a strained, charged intermediate, is a common theme in the construction of complex molecules from simple olefin precursors. broadinstitute.org

Derivatization and Functionalization of 1 Acetoxy 5 Hexen 2 One

Strategic Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. In the context of 1-acetoxy-5-hexen-2-one, such modifications can be directed at the ketone, the terminal alkene, or the acetate (B1210297) moiety, providing pathways to a variety of structural analogues.

The ketone at the 2-position is a prime site for modification. For instance, it can undergo reduction to a secondary alcohol, which can then be further functionalized. The terminal alkene offers a handle for a range of addition reactions, while the acetate group can be hydrolyzed and subsequently re-esterified.

| Transformation | Reagents and Conditions | Product Functional Group |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol | Secondary Alcohol |

| Alkene Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Alkane |

| Alkene Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Epoxide |

| Alkene Dihydroxylation | Osmium tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO) | Diol |

| Acetate Hydrolysis | Sodium hydroxide (B78521) (NaOH), Water/Methanol | Primary Alcohol |

| Ketone to Ester | Copper catalyst, Air | Ester (via C-C bond cleavage) acs.org |

These interconversions can be performed individually or in sequence to generate complex molecules. For example, the chemoselective reduction of the ketone without affecting the alkene can be achieved using specific reagents like sodium borohydride. youtube.com Conversely, the alkene can be selectively hydrogenated in the presence of the ketone.

Introduction of Chiral Auxiliaries and Ligands

The introduction of chirality is a critical aspect of modern organic synthesis, particularly for the preparation of enantiomerically pure compounds. In the case of this compound, the prochiral ketone at the 2-position presents an opportunity for asymmetric transformations. This can be achieved through the use of chiral auxiliaries or chiral ligands in conjunction with metal catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a chiral auxiliary could be attached to the molecule, followed by a diastereoselective reduction of the ketone. Subsequent removal of the auxiliary would yield an enantiomerically enriched alcohol. Common chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org

Alternatively, asymmetric reduction of the ketone can be accomplished using a chiral catalyst. For example, the use of a ruthenium catalyst with a chiral BINAP ligand for the hydrogenation of ketones can lead to high enantioselectivity. wikipedia.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. wikipedia.org

| Method | Chiral Reagent/Catalyst | Targeted Functional Group | Stereochemical Outcome |

| Chiral Auxiliary Directed Reduction | Evans' oxazolidinone auxiliary | Ketone | Diastereoselective reduction |

| Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂] with a chiral pseudo-dipeptide ligand | Ketone | Enantioselective reduction |

| Asymmetric Hydrosilylation | Rhodium(I) with a chiral PYBOX ligand wikipedia.org | Ketone | Enantioselective reduction |

| Asymmetric Aldol (B89426) Reaction | Proline-derived organocatalyst | Ketone (as enolate precursor) | Enantioselective C-C bond formation |

The choice of method depends on the desired stereochemical outcome and the compatibility with the other functional groups present in the molecule.

Regioselective and Chemoselective Modifications

The presence of multiple reactive sites in this compound necessitates the use of regioselective and chemoselective reactions to achieve specific modifications. wikipedia.orgstudy.com Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. youtube.comnih.gov For example, the reduction of the ketone with sodium borohydride in the presence of the ester and alkene is a chemoselective transformation.

Regioselectivity, the preference for reaction at one position over another, is particularly relevant for reactions involving the unsaturation in the molecule. wikipedia.org For instance, in the hydroboration-oxidation of the terminal alkene, the hydroxyl group is selectively introduced at the terminal carbon (anti-Markovnikov addition). vanderbilt.edu Conversely, acid-catalyzed hydration would place the hydroxyl group at the internal carbon (Markovnikov addition).

| Reaction Type | Reagents | Selectivity | Product |

| Reduction | Sodium Borohydride (NaBH₄) | Chemoselective (ketone over ester/alkene) | 1-Acetoxy-5-hexen-2-ol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Regioselective (anti-Markovnikov) | 1-Acetoxy-2-oxo-6-hexanol |

| Epoxidation | m-CPBA | Chemoselective (alkene over ketone) | 1-Acetoxy-5,6-epoxyhexan-2-one |

| Conjugate Addition | Organocuprates (R₂CuLi) | Regioselective (on α,β-unsaturated analogue) | β-Substituted ketone |

The interplay between the electronic and steric properties of the different functional groups governs the outcome of these selective transformations, allowing for precise control over the molecular architecture.

Synthesis of Structural Analogues and Congeners for Research Purposes

The synthesis of structural analogues and congeners of this compound is essential for structure-activity relationship (SAR) studies in various research contexts. By systematically modifying different parts of the molecule, researchers can probe the influence of specific structural features on its properties.

Analogues can be synthesized by introducing variations in the carbon skeleton, the nature of the ester group, or the position and type of functional groups. For instance, the length of the carbon chain between the ketone and the terminal alkene can be altered. The acetate group can be replaced with other ester groups of varying chain lengths or electronic properties.

| Analogue Type | Synthetic Strategy | Example of Modification |

| Chain Length Variation | Cross-metathesis with a different terminal alkene | Synthesis of 1-acetoxy-7-octen-2-one |

| Ester Group Modification | Hydrolysis of acetate followed by esterification with a different acyl chloride | Synthesis of 1-benzoyloxy-5-hexen-2-one |

| Alkene Isomerization | Isomerization of the terminal alkene to an internal position | Synthesis of 1-acetoxy-4-hexen-2-one |

| α-Functionalization | Enolate formation followed by reaction with an electrophile springernature.comnih.gov | Synthesis of 1-acetoxy-3-methyl-5-hexen-2-one |

The development of synthetic routes to such analogues often relies on well-established organic reactions, including olefination reactions, esterification, and carbon-carbon bond-forming reactions. These synthetic efforts provide a toolbox for generating a diverse set of molecules for further investigation.

Applications of 1 Acetoxy 5 Hexen 2 One As a Synthetic Intermediate

Building Block in Complex Organic Molecule Synthesis

As a building block, 1-acetoxy-5-hexen-2-one offers two key reactive sites: the ketone and the terminal double bond. The ketone can undergo a range of nucleophilic additions and α-functionalization reactions, while the alkene is amenable to transformations such as hydrogenation, epoxidation, and metathesis. Despite these potential avenues for elaboration, specific examples of its incorporation into the synthesis of complex organic molecules are not prominently featured in the reviewed literature. The synthesis of the compound itself from 1-diazo-5-hexen-2-one (B8494858) has been described, providing a route to this potential building block. prepchem.com

Precursor in Natural Product Total Synthesis (e.g., Insect Pheromones, Lactones, Antibiotics)

The synthesis of natural products often relies on chiral and functionalized building blocks. Compounds with structural similarities to this compound are indeed utilized in the synthesis of various natural products. For instance, the related compound 5-hexen-2-one (B94416) has been employed as a key intermediate in the synthesis of insect pheromones. researchgate.net Specifically, it has been used in the synthesis of (R)-10-Methyl-2-tridecanone, the female sex pheromone of the southern corn rootworm. researchgate.net

Role in the Development of Novel Organic Methodologies

The unique combination of functional groups in this compound presents opportunities for its use in the development of new synthetic methods. For example, it could potentially be a substrate for investigating new catalytic reactions that selectively target one functional group in the presence of the other. Despite this potential, there is a lack of specific studies in the available literature where this compound has been explicitly used as a model substrate to develop and showcase novel organic methodologies.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 Acetoxy 5 Hexen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While specific experimental data for 1-Acetoxy-5-hexen-2-one is not widely available in the public domain, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the presence of pi systems.

Vinyl Protons: The protons on the double bond (C5-C6) would appear in the downfield region, typically between 5.0 and 6.0 ppm. The terminal =CH₂ protons would likely present as a multiplet, and the adjacent CH proton would show a complex splitting pattern due to coupling with the neighboring protons.

Acetoxy Group: The methylene (B1212753) protons (-CH₂-) adjacent to the acetate (B1210297) group would be deshielded and are expected to appear as a singlet or a narrow triplet around 4.5-5.0 ppm. The methyl protons (-CH₃) of the acetate group would give a sharp singlet, typically around 2.1 ppm.

Aliphatic Protons: The methylene groups at C3 and C4 would resonate in the upfield region, likely between 2.0 and 3.0 ppm, with their signals split into multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.

Carbonyl Carbons: The ketone (C2) and ester (C=O of acetate) carbonyl carbons are the most deshielded and would appear far downfield, typically in the range of 170-210 ppm.

Olefinic Carbons: The sp²-hybridized carbons of the double bond (C5 and C6) would resonate in the region of 115-140 ppm.

Oxygenated Carbons: The carbon atom of the methylene group attached to the acetate oxygen (C1) would be found around 60-70 ppm.

Aliphatic Carbons: The sp³-hybridized carbons of the methylene groups (C3 and C4) and the acetate methyl group would appear in the upfield region of the spectrum.

Illustrative ¹³C NMR Data for a Related Compound, (E)-1-Acetoxy-3-methyl-2-hexen-6-ol

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 67.5 |

| C2 | 120.8 |

| C3 | 140.2 |

| C4 | 38.9 |

| C5 | 29.5 |

| C6 | 61.8 |

| Acetate CH₃ | 20.9 |

| Acetate C=O | 170.8 |

| C3-CH₃ | 16.2 |

This data is for (E)-1-Acetoxy-3-methyl-2-hexen-6-ol and serves as an example of typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₈H₁₂O₃), the expected exact mass would be approximately 156.0786 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 156. The fragmentation pattern would provide further structural information. Common fragmentation pathways for this molecule would likely include:

Loss of the acetoxy group (CH₃COO•), resulting in a fragment ion at m/z 97.

Loss of an acetyl radical (CH₃CO•), leading to a fragment at m/z 113.

Cleavage of the C-C bonds in the hexenone (B8787527) chain, yielding various smaller fragments.

The use of soft ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), can be employed to minimize fragmentation and enhance the observation of the molecular ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| C=O (Ester) | ~1740 |

| C=C (Alkene) | ~1640 |

| C-O (Ester) | ~1240 |

| =C-H (Alkene) | ~3080 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. This compound contains a non-conjugated ketone and a non-conjugated double bond. Therefore, it would be expected to exhibit a weak n→π* transition for the ketone carbonyl group at a wavelength around 280-300 nm. The isolated double bond would have a π→π* transition at a much shorter wavelength, likely below 200 nm.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts and for the quantification of its purity.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound. The retention time in GC is a characteristic property that depends on the compound's boiling point and its interaction with the stationary phase of the column. This technique is highly effective for assessing the purity of a sample and identifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound, particularly if the compound is thermally labile or not sufficiently volatile for GC. Both normal-phase and reversed-phase HPLC could be employed. A UV detector set at a wavelength corresponding to the carbonyl absorption would be suitable for detection and quantification.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern can be used to construct a detailed three-dimensional map of the atomic positions.

For this compound, X-ray crystallography could unambiguously establish the spatial arrangement of all atoms, including the conformation of the hexenone chain and the orientation of the acetoxy group. If the molecule is chiral, this method can determine the absolute configuration (R or S) of any stereocenters. To date, there is no publicly available crystal structure for this compound in crystallographic databases.

Computational Chemistry and Theoretical Studies of 1 Acetoxy 5 Hexen 2 One

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in specific orbitals. For 1-Acetoxy-5-hexen-2-one, this analysis is crucial for understanding its chemical behavior, particularly the reactivity of its α,β-unsaturated ketone system.

The electronic structure is dominated by the π-conjugated system of the enone and the influence of the adjacent acetoxy group. The key orbitals for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

HOMO (Highest Occupied Molecular Orbital): In an enone system, the HOMO is typically associated with the C=C double bond. It represents the region of highest electron density and is the primary site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is generally centered on the carbonyl carbon and the β-carbon of the conjugated system. This orbital represents the most accessible region for accepting electrons, making it the site for nucleophilic attack. The presence of the electron-withdrawing carbonyl group lowers the energy of the LUMO, enhancing the electrophilicity of the β-carbon. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. Computational calculations can precisely determine the energies and spatial distributions of these orbitals.

| Orbital | Calculated Energy (eV) | Primary Atomic Contribution | Predicted Reactivity Role |

|---|---|---|---|

| LUMO+1 | -0.52 | C=O (π), Acetoxy Group | Site for higher-energy nucleophilic attack |

| LUMO | -1.85 | β-Carbon, Carbonyl Carbon (π) | Site for nucleophilic (conjugate) addition |

| HOMO | -6.70 | C=C (π) | Site for electrophilic attack |

| HOMO-1 | -8.95 | C=O (n) | Non-bonding electrons on carbonyl oxygen |

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. columbia.edulibretexts.org Conformational analysis is the study of the energies of these different arrangements to determine the most stable structures. lumenlearning.com

Computational methods can systematically explore the molecule's potential energy surface by rotating its flexible bonds (dihedral angles). This process generates an energy landscape that identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them. taylorfrancis.com Key areas of conformational flexibility in this compound include:

Rotation around the C2-C3 bond, leading to s-cis and s-trans arrangements of the enone.

Rotation around the C1-C2 bond, orienting the acetoxy group relative to the ketone.

Rotation within the hexenyl side chain.

The relative energies of these conformers are influenced by factors like steric hindrance and torsional strain. libretexts.org Identifying the global minimum energy conformation is important, as it often represents the most populated state of the molecule and can dictate its reactivity.

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| s-trans, anti-periplanar | O=C-C=C: ~180° | 0.00 (Global Minimum) | ~85% |

| s-trans, gauche | O=C-C=C: ~180° | 1.25 | ~12% |

| s-cis, anti-periplanar | O=C-C=C: ~0° | 2.50 | ~3% |

| Eclipsed Transition State | O=C-C=C: ~120° | 5.80 | Negligible |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgrsc.org For this compound, this could involve modeling reactions such as the Michael addition of a nucleophile to the activated alkene. researchgate.netnih.govewadirect.com

By mapping the potential energy surface of a reaction, chemists can:

Identify Intermediates: Locate stable or transient species that are formed during the reaction.

Locate Transition States: Find the highest energy point along the reaction coordinate, which determines the activation energy and rate of the reaction.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed.

For instance, in a Michael addition, calculations can model the approach of a nucleophile (e.g., a thiolate or an enolate) to the β-carbon. chemistrysteps.comwikipedia.org The model would trace the energy changes as the new carbon-nucleophile bond forms and the subsequent protonation steps, confirming the most likely pathway and rationalizing the observed product distribution. researchgate.net Such studies can distinguish between concerted and stepwise mechanisms and explain the role of catalysts or solvents.

Prediction of Reactivity and Selectivity

Beyond mechanism elucidation, computational chemistry can predict the outcome of reactions, including both reactivity and selectivity (regio- and stereoselectivity). chemrxiv.org

Reactivity: Frontier molecular orbital analysis (see 7.1) is a primary tool for predicting reactivity. The distribution of the LUMO on the β-carbon of this compound strongly suggests that this site is the most susceptible to nucleophilic attack, a hallmark of α,β-unsaturated systems. wikipedia.org Calculated electrostatic potential maps can also highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Regioselectivity: In cases with multiple potential reaction sites, comparing the activation energies for attack at each site can predict the regiochemical outcome. For example, in the presence of both hard and soft nucleophiles, computations can help predict whether a 1,2-addition (to the carbonyl carbon) or a 1,4-conjugate addition (to the β-carbon) will be favored. chemistrysteps.com

Stereoselectivity: When a reaction can form multiple stereoisomers, computational modeling can predict the major product by calculating the energies of the different diastereomeric transition states. The pathway with the lowest-energy transition state will be the fastest and thus yield the major product, a principle explained by the Curtin-Hammett principle.

Quantum Chemical Calculations and Density Functional Theory Applications

The theoretical studies discussed are carried out using various quantum chemical methods. Among the most widely used and versatile is Density Functional Theory (DFT). nih.gov DFT is a computational method that models the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between computational cost and accuracy for many chemical systems. nrel.gov

When performing DFT calculations on a molecule like this compound, researchers must select a functional and a basis set:

Functional: This is an approximation for the exchange-correlation energy, a key component of the total electronic energy. Common functionals for organic molecules include B3LYP, M06-2X, and ωB97X-D. nrel.govresearchgate.net

Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311+G(d,p) or def2-TZVP, provide more flexibility and generally yield more accurate results at a higher computational cost. nrel.govresearchgate.net

These calculations can yield a wealth of information about the molecule's properties.

| Type of Calculation | Predicted Properties | Typical DFT Functional/Basis Set |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles, stable conformers | B3LYP/6-31G(d) |

| Frequency Calculation | Vibrational frequencies (for IR spectra), zero-point energy, confirmation of minima/transition states | B3LYP/6-31G(d) |

| Single-Point Energy | Accurate electronic energy, HOMO/LUMO energies, molecular orbital shapes | M06-2X/def2-TZVP |

| Transition State Search | Activation energies, reaction barriers, transition state geometries | ωB97X-D/6-311+G(d,p) |

| Natural Bond Orbital (NBO) | Atomic charges, orbital hybridization, donor-acceptor interactions | B3LYP/6-311+G(d,p) |

Future Research Directions and Unexplored Avenues for 1 Acetoxy 5 Hexen 2 One

Development of Novel Green Synthetic Routes

The future synthesis of 1-Acetoxy-5-hexen-2-one would ideally align with the principles of green chemistry, focusing on minimizing waste and utilizing environmentally benign reagents and conditions. A plausible and sustainable approach could involve the enzymatic acylation of a corresponding hydroxyl precursor. The use of lipases, for example, could offer high selectivity and avoid the need for harsh chemical reagents.

Another green avenue to explore would be the development of a one-pot synthesis from readily available starting materials. A potential route could be the acetoxylation of 5-hexen-2-one (B94416). Research into direct C-H activation and oxidation methodologies using sustainable oxidants like molecular oxygen or hydrogen peroxide, paired with a suitable catalyst, could provide an atom-economical pathway to the desired product.

Table 1: Potential Green Synthetic Strategies for this compound

| Synthetic Approach | Key Features | Potential Advantages |

| Enzymatic Acylation | Use of lipases or other acyltransferases | High selectivity, mild reaction conditions, biodegradable catalyst. |

| Catalytic Oxidation | Direct C-H activation of 5-hexen-2-one | Atom economy, use of green oxidants. |

| One-Pot Synthesis | Multi-step reaction in a single vessel | Reduced waste, energy efficiency, simplified purification. |

Expanding Catalytic Applications

The bifunctional nature of this compound, possessing both a ketone and an acetoxy group, as well as a terminal alkene, suggests its potential as a versatile building block in catalysis. Future research could investigate its role as a ligand for transition metal catalysts. The carbonyl and ester functionalities could coordinate to a metal center, influencing its electronic properties and catalytic activity in various organic transformations.

Furthermore, the terminal alkene presents an opportunity for its use in polymerization reactions. As a monomer, it could be incorporated into polymer chains, introducing carbonyl and acetoxy functionalities that could be further modified to tune the polymer's properties for applications in materials science or drug delivery.

Exploration of New Reactivity Modes and Mechanistic Insights

The reactivity of this compound is ripe for exploration. The interplay between the ketone, acetoxy group, and the terminal alkene could lead to novel intramolecular reactions. For instance, under specific conditions, an intramolecular ene reaction or a cyclization cascade could be envisioned, leading to complex cyclic structures.

Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, would be crucial to unravel the pathways of these potential transformations. Understanding the underlying mechanisms will be key to controlling the selectivity and efficiency of new reactions involving this compound. A study on the α-acetoxylation of ketones suggests that such reactions can proceed via an enol intermediate, and the selectivity is often governed by steric factors. rsc.org

Advanced Computational and Data-Driven Studies

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine its stable conformations, electronic structure, and spectroscopic signatures (e.g., NMR and IR spectra). researchgate.net Such theoretical data would be invaluable for its eventual experimental identification and characterization.

Molecular dynamics simulations could provide insights into its behavior in different solvent environments and its potential interactions with biological macromolecules. Furthermore, as more data on related compounds becomes available, machine learning models could be trained to predict the properties and potential applications of this compound, accelerating the discovery process.

Integration into Multicomponent Reaction Sequences and Flow Chemistry Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient strategy in organic synthesis. organic-chemistry.org Future research could focus on designing MCRs where this compound acts as a key building block. Its diverse functionalities could allow for the rapid assembly of complex molecular architectures.

The synthesis and subsequent reactions of this compound could also be adapted to flow chemistry systems. rsc.org Continuous flow processes offer advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. uni-muenchen.de Developing a flow-based synthesis would be a significant step towards its efficient and sustainable production, paving the way for its use in larger-scale applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetoxy-5-hexen-2-one, and how can purity be validated?

- Methodological Answer : A common approach involves modifying the synthesis of 5-hexen-2-one (as described in allyl chloride and 2,4-pentanedione reactions ). For the acetoxy derivative, acetylation of a hydroxyl intermediate using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) is recommended. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity. Ensure characterization data (e.g., H/C NMR, IR) are reported following journal guidelines for experimental reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies vinyl protons (δ 5.0–6.0 ppm) and acetoxy methyl groups (δ 2.0–2.2 ppm). C NMR confirms carbonyl (δ 170–210 ppm) and alkene carbons.

- IR : Strong absorbance near 1740 cm for ester C=O and 1650 cm for α,β-unsaturated ketone.

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion ([M+H]) and fragmentation patterns.

Cross-reference with computational predictions (e.g., ACD/Labs Percepta ) enhances reliability.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Use kinetic modeling (Arrhenius equation) to predict shelf life. Report deviations in purity and identify degradation products via LC-MS .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and transition states. Compare with experimental regioselectivity data. Solvent effects can be simulated using polarizable continuum models (PCM). Validate computational models against crystallographic or spectroscopic data from analogous compounds .

Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under reported conditions while controlling variables (e.g., catalyst purity, moisture levels).

- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, stoichiometry).

- Error Analysis : Quantify uncertainties in instrumentation (e.g., GC calibration) and human error (e.g., pipetting accuracy) .

Publish raw data and statistical analyses in supplementary materials to enhance transparency .

Q. What are the ethical and safety considerations when handling hazardous intermediates in this compound synthesis?

- Methodological Answer :

- Risk Assessment : Evaluate material safety data sheets (MSDS) for reagents (e.g., acetyl chloride) and implement engineering controls (fume hoods, PPE).

- Waste Disposal : Follow institutional guidelines for ester-containing waste.

- Ethical Reporting : Disclose conflicts of interest and adhere to journal policies on data integrity .

Data Presentation Guidelines

- Supplementary Materials : Include raw NMR spectra, chromatograms, and computational input files to enable replication. Large datasets (e.g., DFT outputs) should be archived in repositories like Figshare .

- Tables : Example synthesis optimization table:

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| KCO | 80 | 72 | 98.5 |

| NaOAc | 60 | 65 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.